![molecular formula C13H24O2Si2 B099799 Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]- CAS No. 18401-58-6](/img/structure/B99799.png)
Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is commonly referred to as TMSBO silane and is used in various fields such as material science, organic chemistry, and biochemistry.
Wirkmechanismus
TMSBO silane acts as a coupling agent between the substrate and the coating or paint. It forms covalent bonds with both the substrate and the coating or paint, resulting in improved adhesion and durability. In organic chemistry, TMSBO silane acts as a protecting group for alcohols and amines. It forms stable silyl ethers and silyl amines, which can be easily removed under mild conditions. In biochemistry, TMSBO silane reacts with amino groups of proteins and peptides, resulting in the formation of stable silyl derivatives. These derivatives can be used for various applications such as protein immobilization and peptide synthesis.
Biochemische Und Physiologische Effekte
TMSBO silane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively safe and non-toxic. It is not expected to have any significant effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
TMSBO silane has several advantages for lab experiments. It is relatively easy to synthesize and handle. It is also stable under various conditions and can be stored for extended periods. TMSBO silane is also compatible with various solvents and reagents commonly used in lab experiments. However, TMSBO silane has some limitations. It is relatively expensive compared to other coupling agents and protecting groups. It also requires specialized equipment such as a glove box or fume hood for handling.
Zukünftige Richtungen
There are several future directions for the study of TMSBO silane. In material science, TMSBO silane can be further studied for its potential applications in the development of advanced coatings and paints. In organic chemistry, TMSBO silane can be further studied for its potential applications in the synthesis of complex organic compounds. In biochemistry, TMSBO silane can be further studied for its potential applications in the modification of proteins and peptides for various biotechnological applications. Overall, TMSBO silane has great potential for various scientific applications and warrants further investigation.
Conclusion:
In conclusion, TMSBO silane is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields such as material science, organic chemistry, and biochemistry. It is synthesized through a two-step process and acts as a coupling agent, protecting group, and reagent. TMSBO silane has several advantages for lab experiments but also has some limitations. There are several future directions for the study of TMSBO silane, and it has great potential for various scientific applications.
Synthesemethoden
TMSBO silane is synthesized through a two-step process. The first step involves the reaction of p-(trimethylsiloxy)benzyl alcohol with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of p-(trimethylsiloxy)benzyl trimethylsilyl ether. The second step involves the reaction of p-(trimethylsiloxy)benzyl trimethylsilyl ether with chlorotrimethylsilane in the presence of a catalyst such as boron trifluoride etherate. This reaction results in the formation of TMSBO silane.
Wissenschaftliche Forschungsanwendungen
TMSBO silane has been extensively studied for its potential applications in various scientific fields. In material science, TMSBO silane is used as a surface modifier for various substrates such as glass, metal, and polymer. It improves the adhesion and durability of coatings and paints. In organic chemistry, TMSBO silane is used as a protecting group for alcohols and amines. It is also used in the synthesis of various organic compounds such as esters, amides, and ethers. In biochemistry, TMSBO silane is used as a reagent for the modification of proteins and peptides. It is also used in the immobilization of enzymes and antibodies on surfaces.
Eigenschaften
CAS-Nummer |
18401-58-6 |
|---|---|
Produktname |
Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]- |
Molekularformel |
C13H24O2Si2 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
trimethyl-[4-(trimethylsilyloxymethyl)phenoxy]silane |
InChI |
InChI=1S/C13H24O2Si2/c1-16(2,3)14-11-12-7-9-13(10-8-12)15-17(4,5)6/h7-10H,11H2,1-6H3 |
InChI-Schlüssel |
DGGHPZGBWFBBLY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



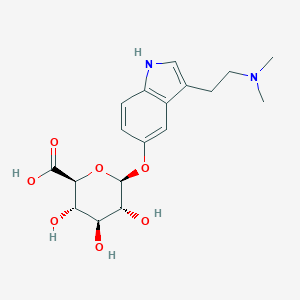
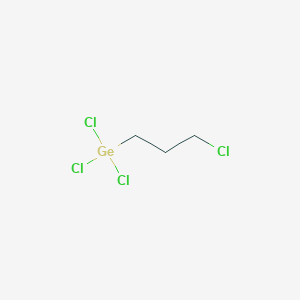
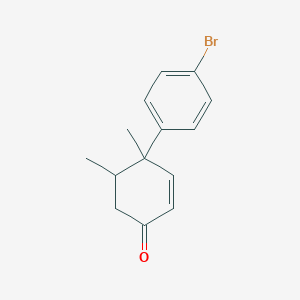
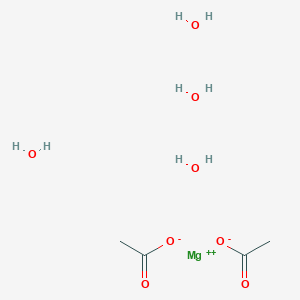
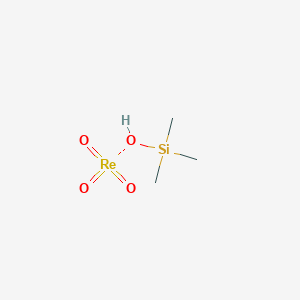
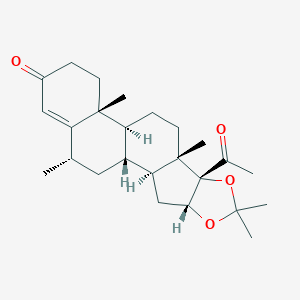
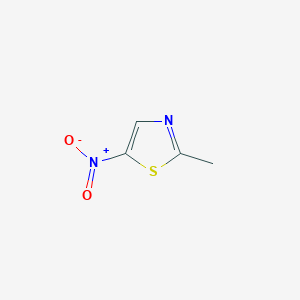
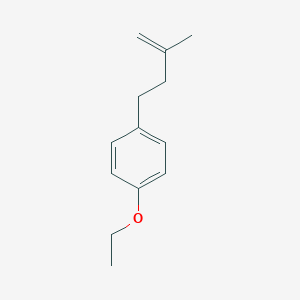
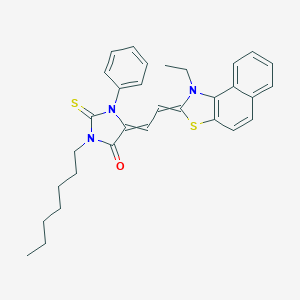
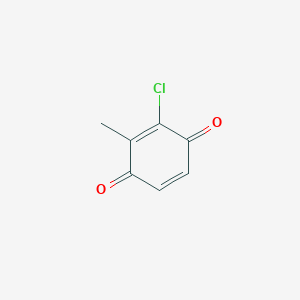
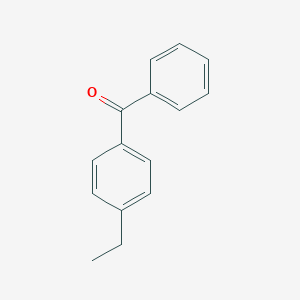
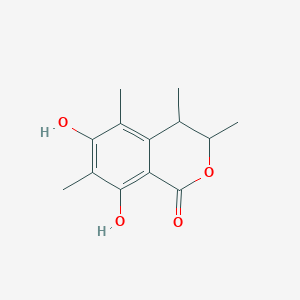
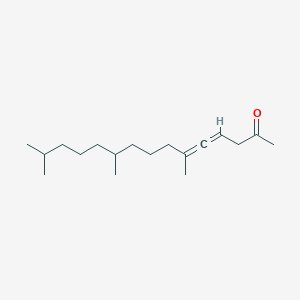
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)